![molecular formula C15H17ClN4O B1456331 1-(4,5,6,7-Tetrahidro-1H-pirazolo[4,3-c]piridin-3-il)-1H-indol-3(2H)-ona clorhidrato CAS No. 1220027-18-8](/img/structure/B1456331.png)

1-(4,5,6,7-Tetrahidro-1H-pirazolo[4,3-c]piridin-3-il)-1H-indol-3(2H)-ona clorhidrato

Descripción general

Descripción

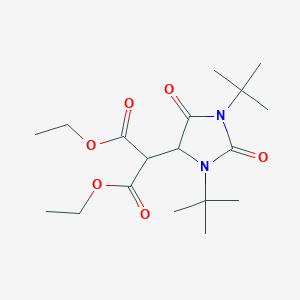

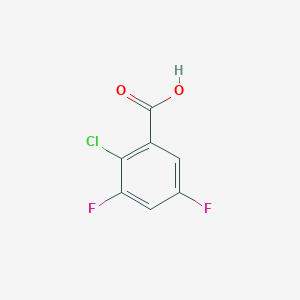

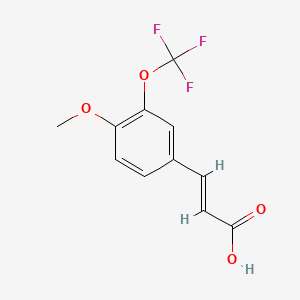

“Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride” is a chemical compound with the molecular formula C15H17ClN4O . It is a derivative of the 1H-Pyrazolo[3,4-b]quinoline class of compounds . This class of compounds has been studied for over 100 years and has been found to have potential applications as fluorescent sensors and biologically active compounds .

Synthesis Analysis

The synthesis of this class of compounds has been described in various ways, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .

Molecular Structure Analysis

The molecular structure of “Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The specific reactions involved in the synthesis of “Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride” are not detailed in the available literature.

Physical and Chemical Properties Analysis

The physical and chemical properties of “Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride” are not detailed in the available literature .

Aplicaciones Científicas De Investigación

Aplicaciones Antivirales

Los derivados del indol, como nuestro compuesto de interés, han mostrado promesa en la investigación antiviral. Por ejemplo, se ha informado que ciertos derivados del indol exhiben actividad inhibitoria contra la influenza A y otros virus . La flexibilidad estructural del indol permite la síntesis de varios andamios que pueden ser evaluados para su eficacia antiviral.

Propiedades Antiinflamatorias

El núcleo de indol es una característica común en muchas moléculas de fármacos sintéticos debido a su alta afinidad por múltiples receptores. Esta característica convierte a los derivados del indol, incluido nuestro compuesto, en posibles candidatos para fármacos antiinflamatorios .

Investigación Anticancerígena

Los derivados del indol se están explorando por sus propiedades anticancerígenas. El andamio del indol es integral para muchos compuestos farmacológicamente activos, lo que sugiere que nuestro compuesto podría ser útil en el desarrollo de nuevas terapias contra el cáncer .

Actividad Anti-VIH

Se han estudiado nuevos derivados indolílicos por su potencial como agentes anti-VIH. Los estudios de acoplamiento molecular de tales compuestos pueden proporcionar información sobre su eficacia contra el VIH-1, lo que indica una posible aplicación para nuestro compuesto en este campo .

Efectos Antioxidantes

La estructura del indol es conocida por sus actividades antioxidantes. Al eliminar los radicales libres, los derivados del indol pueden contribuir al desarrollo de terapias antioxidantes, que pueden incluir aplicaciones para nuestro compuesto .

Usos Antimicrobianos y Antituberculosos

Los derivados del indol han mostrado actividades antimicrobianas y antituberculosas, lo que los hace de interés en el tratamiento de infecciones bacterianas y tuberculosis. Las amplias actividades biológicas del indol lo convierten en un valioso compuesto heterocíclico en esta área de investigación .

Potencial Antidiabético

La investigación sobre los derivados del indol se ha extendido a aplicaciones antidiabéticas. La capacidad de estos compuestos para modular diversas vías biológicas sugiere que nuestro compuesto podría investigarse por su potencial en el control de la diabetes .

Actividades Antimaláricas y Anticolinesterásicas

Los derivados del indol han sido reconocidos por sus actividades antimaláricas y anticolinesterásicas. Estas propiedades son cruciales en la lucha contra la malaria y las enfermedades neurodegenerativas, respectivamente, y nuestro compuesto podría ser parte de esta importante investigación .

Safety and Hazards

Direcciones Futuras

The future directions for research on this class of compounds could include further exploration of their potential applications as fluorescent sensors and biologically active compounds . Additionally, more research could be done to fully understand their mechanism of action and to explore their potential therapeutic applications .

Mecanismo De Acción

Target of Action

Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride, also known as 2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride, is a complex compound that may interact with multiple targets. Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as c-Met kinase, which is involved in cellular signaling pathways . The interaction with c-Met kinase suggests that Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride may influence various downstream signaling cascades, potentially affecting cell proliferation and survival.

Cellular Effects

The effects of Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride on cellular processes are profound. Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, such as MKN45, EBC-1, and PC-3 . This inhibition is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride can alter cell function and viability.

Molecular Mechanism

At the molecular level, Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound has been shown to bind to c-Met kinase, leading to the inhibition of its enzymatic activity . This inhibition disrupts the signaling pathways that c-Met kinase regulates, resulting in changes in gene expression and cellular behavior. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride can change over time. The stability and degradation of the compound are critical factors that determine its long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure may lead to degradation, which could alter its efficacy and cellular effects.

Dosage Effects in Animal Models

The effects of Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and the levels of metabolites, potentially affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride within cells and tissues are crucial for its biological activity. The compound may utilize specific transporters or binding proteins to facilitate its movement across cellular membranes . Once inside the cell, its localization and accumulation can impact its efficacy and function.

Subcellular Localization

The subcellular localization of Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O.ClH/c20-15(14-11-9-16-7-5-12(11)17-18-14)19-8-6-10-3-1-2-4-13(10)19;/h1-4,16H,5-9H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOZJNVCAUDKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NN=C2C(=O)N3CCC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

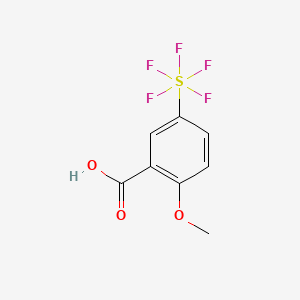

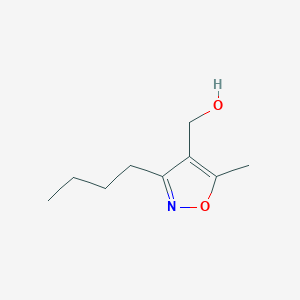

![1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl-](/img/structure/B1456259.png)

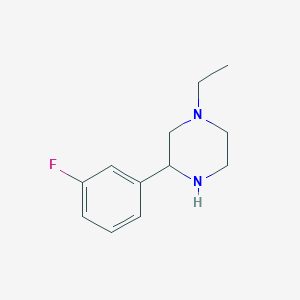

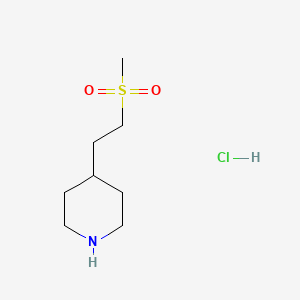

![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B1456262.png)

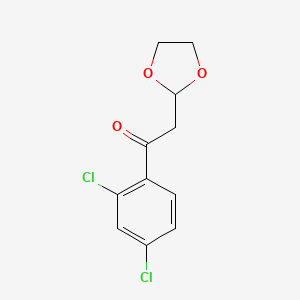

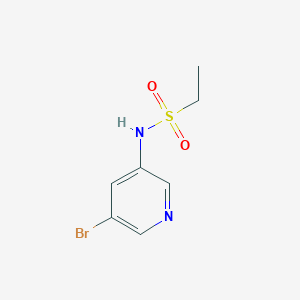

![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B1456264.png)